molecular formula C6H15ClN2O2S B1488580 1-(ethylsulfonyl)-N-methylazetidin-3-amine hydrochloride CAS No. 2098119-79-8

1-(ethylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Cat. No. B1488580
CAS RN: 2098119-79-8
M. Wt: 214.71 g/mol
InChI Key: WSVKGTZLGHWBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylsulfonyl)-N-methylazetidin-3-amine hydrochloride, otherwise known as EMSAM, is an organic compound utilized in the synthesis of various pharmaceuticals and other products. It is a chiral, azetidine-based molecule, and is an important component of many synthetic processes. EMSAM is a versatile compound, as it can be used in a variety of laboratory settings, and can also be used in the synthesis of a variety of different pharmaceuticals and other products.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in the pharmaceutical industry, and “1-(ethylsulfonyl)-N-methylazetidin-3-amine hydrochloride” can be used as a building block for synthesizing various piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design .

Pharmacological Applications

The compound can be involved in the synthesis of pharmacologically active piperidines. These piperidines have been evaluated for potential drug applications, indicating the compound’s value in the discovery of new medications .

Biological Activity Studies

This chemical can be used in the study of biological activity, particularly in the development of fast and cost-effective methods for the synthesis of substituted piperidines, which are important for constructing drugs .

Catalysis Research

In catalysis, “1-(ethylsulfonyl)-N-methylazetidin-3-amine hydrochloride” may be used to study the effects of different catalysts on the synthesis of protected piperidines, which are valuable intermediates in various chemical reactions .

Crosslinking and Bioconjugation

The compound can act as a crosslinker in bioconjugation processes. It is reactive towards carboxyl and amine groups, forming stable amide bonds, which is essential in protein chemistry and materials science .

Protein Labeling and Immobilization

It can be used for labeling proteins or immobilizing them on various surfaces, which is a key step in the development of diagnostic tools and biosensors .

properties

IUPAC Name

1-ethylsulfonyl-N-methylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-3-11(9,10)8-4-6(5-8)7-2;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVKGTZLGHWBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(ethylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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